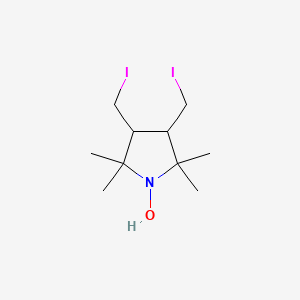

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

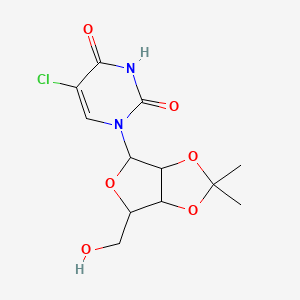

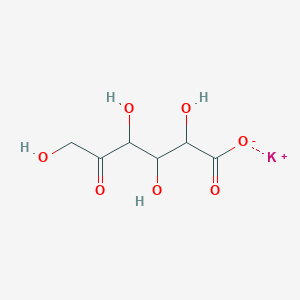

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine is a unique organic compound characterized by its pyrrolidine ring structure substituted with hydroxy and iodomethyl groups

Vorbereitungsmethoden

Die Synthese von 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Herstellung des Pyrrolidinrings, der dann mit Hydroxy- und Iodmethylgruppen funktionalisiert wird.

Reaktionsbedingungen: Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, wobei häufig spezielle Katalysatoren und Lösungsmittel verwendet werden, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.

Industrielle Produktion: Im industriellen Maßstab werden die Produktionsmethoden auf Effizienz und Wirtschaftlichkeit optimiert, wobei häufig kontinuierliche Verfahren und fortschrittliche Reinigungstechniken eingesetzt werden.

Analyse Chemischer Reaktionen

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Iodmethylgruppen können reduziert werden, um Methylgruppen zu bilden.

Substitution: Die Iodmethylgruppen können nukleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen: Typische Reagenzien sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Reaktionen werden häufig unter wasserfreien Bedingungen durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, können aber eine Vielzahl von substituierten Pyrrolidinen und anderen funktionalisierten Derivaten umfassen.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Auswirkungen auf zelluläre Prozesse und ihres Potenzials als Therapeutikum.

Medizin: Forschungen werden fortgesetzt, um das Potenzial für den Einsatz in der Arzneimittelentwicklung zu untersuchen, insbesondere für seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese anderer industriell relevanter Chemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin seine Wirkungen entfaltet, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Hydroxy- und Iodmethylgruppen spielen eine entscheidende Rolle bei diesen Interaktionen und ermöglichen es der Verbindung, an verschiedene Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism by which 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The hydroxy and iodomethyl groups play a crucial role in these interactions, allowing the compound to bind to and modulate the activity of various enzymes and receptors. The exact pathways involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Hydroxy-3,4-bis(bromomethyl)-2,2,5,5-tetramethylpyrrolidin: Diese Verbindung enthält Brommethylgruppen anstelle von Iodmethylgruppen, was zu einer unterschiedlichen Reaktivität und Anwendung führt.

1-Hydroxy-3,4-bis(chloromethyl)-2,2,5,5-tetramethylpyrrolidin:

1-Hydroxy-3,4-bis(methyl)-2,2,5,5-tetramethylpyrrolidin: Diese Verbindung fehlt die Halogensubstituenten, was zu einer unterschiedlichen Reaktivität und Anwendung führt.

Die Einzigartigkeit von 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidin liegt in seinem spezifischen Substitutionsschema, das ihm besondere chemische und biologische Eigenschaften verleiht.

Eigenschaften

IUPAC Name |

1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZONKNJHXDBBBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C(N1O)(C)C)CI)CI)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19I2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)